2-氯苄基 4-氨基-1,2,5-恶二唑-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

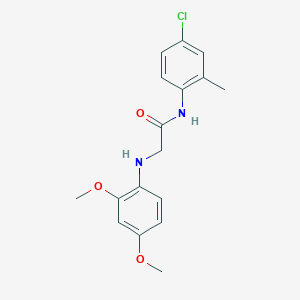

2-Chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a chemical compound belonging to the oxadiazole class. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds are of interest due to their various biological activities and applications in different fields of chemistry.

Synthesis Analysis

The synthesis of oxadiazole derivatives, like 2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate, generally involves the condensation of appropriate precursors such as semicarbazide/thiosemicarbazide and aldehydes, followed by oxidative bond formation processes. For instance, Niu et al. (2015) described the synthesis of 2-amino-substituted 1,3,4-oxadiazoles through a transition-metal-free sequential synthesis process, indicating a methodology that might be relevant for the synthesis of similar compounds (Niu et al., 2015).

Molecular Structure Analysis

Oxadiazoles, including the 2-chlorobenzyl derivative, exhibit interesting molecular structures characterized by a five-membered ring containing nitrogen and oxygen atoms. The molecular structure influences the compound's reactivity and interaction with biological targets. For example, a study by Salama (2020) on 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives underscores the significance of the oxadiazole moiety's structural features (Salama, 2020).

Chemical Reactions and Properties

Oxadiazoles can undergo various chemical reactions due to the presence of reactive functional groups. These reactions include acylation, nitrosation, and cyclization, as illustrated in multiple studies. For instance, the work by Shah (2012) on the synthesis of oxadiazole derivatives demonstrates various chemical transformations that these compounds can undergo, which could be applied to 2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (Shah, 2012).

Physical Properties Analysis

The physical properties of oxadiazoles, including melting points, solubility, and crystalline structure, are influenced by their molecular arrangement. For example, the research by Willer et al. (2013) on the crystal structure of oxadiazole derivatives provides insights into the physical characteristics that might be relevant for 2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (Willer et al., 2013).

Chemical Properties Analysis

The chemical properties of oxadiazoles are largely defined by the oxadiazole ring and the substituents attached to it. These properties include reactivity, stability, and the ability to form various chemical bonds. The study by Bretanha et al. (2011) on the synthesis of oxadiazoles using ultrasound irradiation highlights the reactivity and synthetic versatility of these compounds, which can be extrapolated to understand the chemical properties of 2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (Bretanha et al., 2011).

科学研究应用

合成和表征

新颖的合成方法

一个突出的应用是在有机合成领域,其中已经开发出新颖的方法来有效生产 1,3,4-恶二唑衍生物。例如,一种新颖的一锅四组分缩合反应已被确立为合成 2,5-二取代 1,3,4-恶二唑衍生物的有效方法,使用 Ugi-4CR/aza-Wittig 序列。这种方法提供了一种在环境温度下合成完全取代的 1,3,4-恶二唑衍生物的替代方法,而无需催化剂或活化,从而提供高产率 (Ramazani & Rezaei, 2010)。

生物等排体应用

另一个应用领域是探索恶二唑作为生物等排体。例如,羟基-1,2,5-恶二唑基部分已被研究为 γ-氨基丁酸 (GABA) 相关化合物中羧基的生物等排体。这项研究表明,4-取代的 1,2,5-恶二唑-3-醇表现出接近 GABA 的 pK(a) 值,并在 GABA(A) 受体上显示出弱激动剂和部分激动剂特征,表明 4-羟基-1,2,5-恶二唑-3-基单元作为羧基的非经典生物等排体 (Lolli et al., 2006)。

药理表征

抗菌活性

一些由 2-氯苄基 4-氨基-1,2,5-恶二唑-3-羧酸酯衍生物合成的新的杂环 1,3,4-恶二唑已显示出抗菌活性。这些化合物的产生涉及氯苄亚甲基-1,3,4-恶二唑与各种试剂的反应,由于 -N=C-O- 基团的存在,产生的化合物表现出多种生物活性 (Ghattas et al., 1982)。

未来方向

属性

IUPAC Name |

(2-chlorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O3/c11-7-4-2-1-3-6(7)5-16-10(15)8-9(12)14-17-13-8/h1-4H,5H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLZEOPELCQJCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=NON=C2N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5507576.png)

![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)

![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)

![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)

![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)

![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)

![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)

![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)

![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)

![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)

![2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)